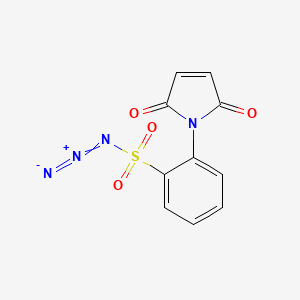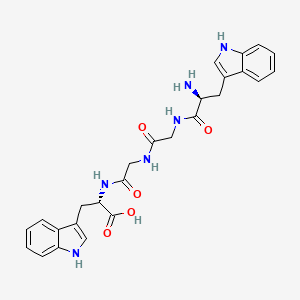![molecular formula C23H27N3O2 B14448896 1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 77855-15-3](/img/structure/B14448896.png)
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in glacial acetic acid or hydrochloric acid . The use of microwave irradiation has also been reported to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group can yield corresponding indoloquinoxalinamines.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl derivatives.
Reduction: Indoloquinoxalinamines.
Substitution: Various substituted indoloquinoxaline derivatives.
Aplicaciones Científicas De Investigación
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications, including:
Mecanismo De Acción
The primary mechanism of action of 1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The compound intercalates into the DNA helix, disrupting vital processes required for DNA replication and transcription . This mechanism is responsible for its anticancer and antiviral activities. The thermal stability of the DNA-compound complex is a key factor in its biological activity .
Comparación Con Compuestos Similares
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with known antitumor properties.
NCA0424: A derivative with significant DNA-binding affinity and MDR modulating activity.
B-220: Exhibits high activity against herpes simplex virus and cytomegalovirus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
77855-15-3 |
|---|---|
Fórmula molecular |
C23H27N3O2 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
1,4-dibutoxy-6-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H27N3O2/c1-4-6-14-27-18-12-13-19(28-15-7-5-2)22-21(18)24-20-16-10-8-9-11-17(16)26(3)23(20)25-22/h8-13H,4-7,14-15H2,1-3H3 |
Clave InChI |
IITSTXQFPPTKJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C2C(=C(C=C1)OCCCC)N=C3C(=N2)C4=CC=CC=C4N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



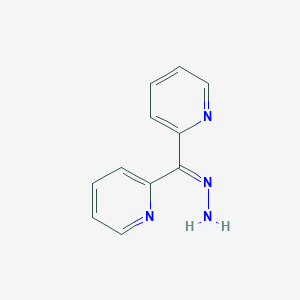

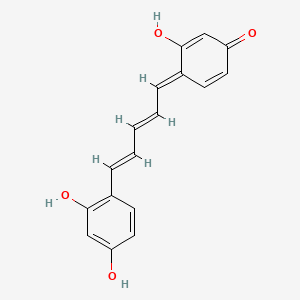
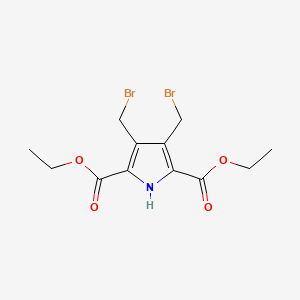

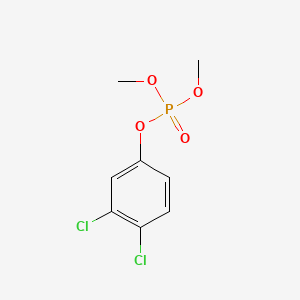
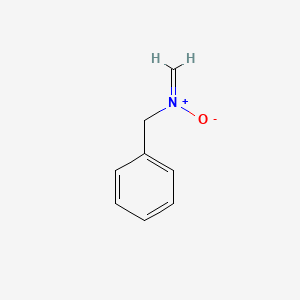
![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
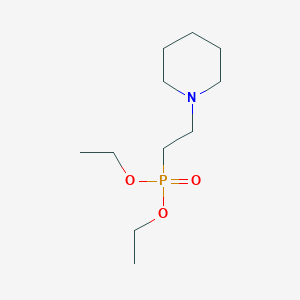
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)
